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molecular formula C8H8Br2 B1278172 1-Bromo-4-(1-bromoethyl)benzene CAS No. 24308-78-9

1-Bromo-4-(1-bromoethyl)benzene

Cat. No. B1278172
M. Wt: 263.96 g/mol
InChI Key: QQIOJAHQDFJQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06416861B1

Procedure details

To a 50 mL round-bottomed flask containing polystyrene resin (5 Scheme 18, 200 mg, 0.30 mequiv/g) in dry THF (15 mL) at −78° C. was added methylmagnesium bromide (10 equiv). The reaction slurry was stirred for 1 h at −78° C., then warmed slowly to room temperature and further stirred for 2 h. After cooling the flask to −20° C., saturated NH4Cl (0.5 mL) was added, and the mixture was stirred for 20 min at room temperature. The resin was filtered and washed with 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice), then dried under reduced pressure. To a slurry of resin in CH2Cl2 (8 mL) was added Br2 (100 μL). After agitation for 20 min, the cleavage solution was removed, and the resin was rinsed with CH2Cl2 (5 mL). Concentration of the combined filtrates gave 4-bromo-α-methyl benzyl bromide (7 Scheme 18) as a colorless oil (12 mg, 75%); 1H NMR (300 MHz, CDCl3) δ 2.03 (d, J=6.97 Hz, 3 H), 5.17 (q, J=6.97 Hz, 1 H), 7.32 (d, J=8.49, 2 H), 7.49 (d, J=8.49, 2 H); 13C NMR (75 MHz, CDCl3) 27.0, 48.5, 122.4, 128.8 (2C), 132.1 (2C), 142.5.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=CC(C=O)=[CH:4][CH:3]=1.C[Mg][Br:12].[NH4+].[Cl-].[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1>>[Br:12][C:15]1[CH:19]=[CH:4][C:3]([CH:2]([Br:1])[CH3:9])=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction slurry was stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed slowly to room temperature
STIRRING
Type
STIRRING
Details
further stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the flask to −20° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min at room temperature
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice),
CUSTOM
Type
CUSTOM
Details
then dried under reduced pressure
ADDITION
Type
ADDITION
Details
To a slurry of resin in CH2Cl2 (8 mL) was added Br2 (100 μL)
WAIT
Type
WAIT
Details
After agitation for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the cleavage solution was removed
WASH
Type
WASH
Details
the resin was rinsed with CH2Cl2 (5 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C(C)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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